4‑Chlorophenyl Substitution Confers 5.5-Fold Enhancement in PHGDH Enzyme Inhibition Relative to Unsubstituted Phenyl
In a PHGDH (phosphoglycerate dehydrogenase) enzyme inhibition assay, the 4-chlorophenyl substituted derivative (structurally incorporating the N-(4-chlorophenyl)glycine core) exhibited an IC₅₀ of 20.3 µM (95% CI: 15.6–26.4 µM), compared to an IC₅₀ of 111.1 µM (95% CI: 87.3–131.2 µM) for the unsubstituted phenyl analog—representing a 5.5-fold improvement in inhibitory potency [1]. This directly demonstrates that the para-chloro substituent on the phenyl ring of the glycinate scaffold drives a substantial enhancement in target engagement that cannot be replicated by the phenyl baseline structure.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 20.3 µM (4-chlorophenyl-substituted derivative) |
| Comparator Or Baseline | 111.1 µM (phenyl-substituted derivative) |
| Quantified Difference | 5.5-fold lower IC₅₀ (higher potency) with 4-chlorophenyl substitution |
| Conditions | PHGDH enzyme inhibition assay; recombinant enzyme; biochemical assay measuring NADH oxidation |
Why This Matters
This 5.5-fold potency differential validates the 4-chlorophenyl moiety as an essential pharmacophoric element, meaning procurement of the 4-chlorophenyl variant is mandatory for replicating published PHGDH inhibitor activity in follow-on medicinal chemistry programs.
- [1] PMC7168936. Table 2. PHGDH inhibition IC₅₀ values for substituted phenyl derivatives. Pharmaceuticals, 2020, 13(2), 20. View Source
